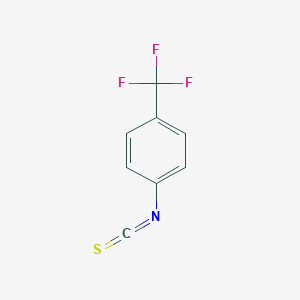

4-(Trifluoromethyl)phenyl isothiocyanate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-isothiocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEVDFQAYLIBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167771 | |

| Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-65-4 | |

| Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethyl)phenyl isothiocyanate physical properties

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)phenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Trifluoromethyl)phenyl isothiocyanate (CAS No. 1645-65-4). This compound is a critical reagent and building block in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.[1][2] Its utility is largely derived from the presence of the isothiocyanate functional group and the trifluoromethyl moiety, which can enhance the biological activity and stability of target molecules.[1] This document summarizes key quantitative data, outlines standard experimental protocols for property determination, and illustrates the compound's role in synthetic chemistry.

Core Physical and Chemical Properties

The physical properties of 4-(Trifluoromethyl)phenyl isothiocyanate have been compiled from various sources. The data is summarized in the table below for clarity and ease of comparison. It is important to note the variations in reported values, which may be attributed to different experimental conditions or sample purities.

| Property | Value |

| CAS Number | 1645-65-4[1][2][3][4][5][6] |

| Molecular Formula | C₈H₄F₃NS[1][2][4][5][6] |

| Molecular Weight | 203.18 g/mol [1][2][3][5] |

| Appearance | White to light yellow or orange crystalline solid or powder.[1][3][4] |

| Melting Point | 38 - 44 °C[1][2][4] |

| Boiling Point | 207 °C (at atmospheric pressure)[1][2] 81 °C (at 11 mmHg)[3][7][8] 116-118 °C (at 20 mmHg)[9] |

| Density | ~1.34 g/cm³ (estimate)[3] |

| Flash Point | >110 °C (>230 °F)[3] |

| Purity | ≥97-98% (by Gas Chromatography)[1][3] |

| Solubility | Information on solubility in common laboratory solvents is not extensively detailed in the provided search results, but its chemical structure suggests solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. It is sensitive to moisture.[3] |

| Storage Conditions | 2 - 8 °C, often stored under an inert atmosphere (e.g., nitrogen) due to moisture sensitivity.[1][3][6][10] |

| Synonyms | 1-Isothiocyanato-4-(trifluoromethyl)benzene, p-Trifluoromethylphenyl isothiocyanate, α,α,α-Trifluoro-p-tolyl isothiocyanate.[1][6] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of 4-(Trifluoromethyl)phenyl isothiocyanate are based on standard laboratory techniques.

1. Determination of Melting Point:

-

Methodology: The melting point is determined using a calibrated digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube to a depth of 2-3 mm. The tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported range (e.g., 38-44 °C) reflects this process.[1][4]

2. Determination of Boiling Point:

-

Methodology: The atmospheric boiling point is determined by distillation. For compounds that may decompose at high temperatures, vacuum distillation is employed, as indicated by the values reported at reduced pressures (e.g., 81 °C at 11 mmHg).[3][7][8] A sample is heated in a distillation flask connected to a condenser and a vacuum source. The pressure is monitored with a manometer. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature plateau during distillation, with condensate forming on the thermometer bulb.

3. Purity Analysis by Gas Chromatography (GC):

-

Methodology: Purity is typically assessed using gas chromatography coupled with a Flame Ionization Detector (FID).

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., ethyl acetate).

-

Instrumentation: A gas chromatograph with a capillary column (e.g., DB-5 or equivalent non-polar phase) is used.

-

Conditions: The injector and detector temperatures are set high enough to ensure sample vaporization (e.g., 250 °C). A temperature program for the oven is established to separate the target compound from any impurities (e.g., starting at 100 °C and ramping to 280 °C).

-

Analysis: The sample is injected, and the resulting chromatogram shows peaks corresponding to different components. Purity is calculated as the area of the main peak relative to the total area of all peaks, expressed as a percentage. The common purity level for this reagent is ≥98%.[1][2]

-

Visualization of Synthetic Utility

4-(Trifluoromethyl)phenyl isothiocyanate is a versatile electrophile. The isothiocyanate group (-N=C=S) readily reacts with nucleophiles such as primary amines, secondary amines, and hydrazines. This reactivity makes it a key intermediate in the synthesis of a wide range of compounds, particularly thiourea derivatives, which are scaffolds for various biologically active molecules. The logical workflow below illustrates this central role.

Caption: Role as a key building block in chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Trifluoromethyl)phenyl Isothiocyanate , >98.0%(GC) , 1645-65-4 - CookeChem [cookechem.com]

- 4. 4-(Trifluoromethyl)phenyl isothiocyanate, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 1645-65-4 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Page loading... [guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)phenyl Isothiocyanate: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 4-(trifluoromethyl)phenyl isothiocyanate. This versatile reagent is a key building block in the synthesis of a wide array of biologically active compounds, finding significant applications in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group imparts unique properties to target molecules, often enhancing their efficacy and metabolic stability.

Chemical Structure and Identification

4-(Trifluoromethyl)phenyl isothiocyanate is an aromatic isothiocyanate characterized by a trifluoromethyl group at the para-position of the phenyl ring. This substitution pattern significantly influences the electronic properties and reactivity of the isothiocyanate functional group.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-Isothiocyanato-4-(trifluoromethyl)benzene |

| CAS Number | 1645-65-4 |

| Molecular Formula | C8H4F3NS |

| Molecular Weight | 203.18 g/mol |

| SMILES String | FC(F)(F)c1ccc(cc1)N=C=S |

| InChI Key | DQEVDFQAYLIBRD-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of 4-(trifluoromethyl)phenyl isothiocyanate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 39-43 °C | [1] |

| Boiling Point | 81 °C at 11 mmHg | [1] |

| Assay | ≥97% | [1] |

Reactivity and Synthetic Applications

The reactivity of 4-(trifluoromethyl)phenyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack, most notably by primary and secondary amines, to form substituted thiourea derivatives. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isothiocyanate carbon, often leading to higher reactivity compared to its non-fluorinated analog.

Synthesis of Thiourea Derivatives

The most prominent reaction of 4-(trifluoromethyl)phenyl isothiocyanate is its reaction with amines to yield N,N'-disubstituted thioureas. These compounds are of significant interest in drug discovery and materials science due to their diverse biological activities and unique chemical properties. The general reaction scheme is depicted below:

Caption: General reaction scheme for the synthesis of thiourea derivatives.

This reaction is typically carried out in an organic solvent such as dichloromethane or toluene and often proceeds to completion at room temperature or with gentle heating.[2] The resulting thioureas are often crystalline solids that can be readily purified by recrystallization.

Applications in Drug Discovery and Agrochemicals

The 4-(trifluoromethyl)phenyl moiety is a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. Consequently, 4-(trifluoromethyl)phenyl isothiocyanate serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.

In the agrochemical sector, this compound is utilized in the development of novel herbicides and pesticides. The trifluoromethyl group can confer potent biological activity against target pests while maintaining selectivity towards crops.

Quantitative Data for Representative Reactions

The following table summarizes quantitative data for the synthesis of various N-aryl-N'-(4-trifluoromethylphenyl)thiourea derivatives.

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| Aniline | N-Phenyl-N'-(4-trifluoromethylphenyl)thiourea | 95 | 158-160 | ¹H NMR (DMSO-d6): δ 10.05 (s, 1H, NH), 9.95 (s, 1H, NH), 7.75 (d, 2H), 7.65 (d, 2H), 7.40 (t, 2H), 7.20 (t, 1H). |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-N'-(4-trifluoromethylphenyl)thiourea | 92 | 178-180 | ¹H NMR (DMSO-d6): δ 9.80 (s, 1H, NH), 9.70 (s, 1H, NH), 7.70 (d, 2H), 7.60 (d, 2H), 7.25 (d, 2H), 6.90 (d, 2H), 3.75 (s, 3H). |

| 4-Chloroaniline | N-(4-Chlorophenyl)-N'-(4-trifluoromethylphenyl)thiourea | 96 | 185-187 | ¹H NMR (DMSO-d6): δ 10.20 (s, 1H, NH), 10.10 (s, 1H, NH), 7.75 (d, 2H), 7.65 (d, 2H), 7.50 (d, 2H), 7.40 (d, 2H). |

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-N'-(4-trifluoromethylphenyl)thioureas

The following is a representative experimental protocol for the synthesis of thiourea derivatives from 4-(trifluoromethyl)phenyl isothiocyanate.

Materials:

-

4-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq)

-

Substituted aniline (1.0 eq)

-

Dichloromethane (DCM) or Toluene

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the substituted aniline (1.0 eq) in a suitable volume of dichloromethane in a reaction vessel equipped with a magnetic stirrer.

-

To this solution, add 4-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the precipitated solid is collected by filtration.

-

Wash the solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-N'-(4-trifluoromethylphenyl)thiourea derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

Signaling Pathways and Experimental Workflows

The primary utility of 4-(trifluoromethyl)phenyl isothiocyanate in a research context is as a synthetic building block. The logical workflow for its use in the synthesis of a library of thiourea derivatives for biological screening is depicted below.

Caption: Workflow for the synthesis and screening of a thiourea library.

This workflow highlights the iterative process of designing, synthesizing, and testing new compounds to identify lead candidates for further development in drug discovery or agrochemical research. The versatility of the reaction between 4-(trifluoromethyl)phenyl isothiocyanate and a diverse range of amines allows for the rapid generation of a large chemical library for screening purposes.

References

Synthesis and Purification of 4-(Trifluoromethyl)phenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of 4-(Trifluoromethyl)phenyl isothiocyanate, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to molecules, often enhancing their biological activity and metabolic stability. This document outlines the primary synthetic routes from 4-(trifluoromethyl)aniline, detailing reaction conditions and purification methodologies to obtain a high-purity final product.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Trifluoromethyl)phenyl isothiocyanate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NS | |

| Molecular Weight | 203.18 g/mol | |

| Melting Point | 39-43 °C | |

| Boiling Point | 81 °C @ 11 mmHg | |

| Appearance | White to light yellow solid |

Synthesis of 4-(Trifluoromethyl)phenyl Isothiocyanate

The two principal methods for the synthesis of 4-(Trifluoromethyl)phenyl isothiocyanate involve the reaction of 4-(trifluoromethyl)aniline with either thiophosgene or carbon disulfide.

Method 1: Reaction with Thiophosgene

This method is a common and effective way to produce aryl isothiocyanates. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a suitable inert solvent such as dichloromethane or toluene.

-

Addition of Thiophosgene: The solution is cooled in an ice bath, and a solution of thiophosgene (1.1 eq) in the same solvent is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate to remove any unreacted thiophosgene and hydrochloric acid. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Caption: Reaction of 4-(Trifluoromethyl)aniline with Thiophosgene.

Method 2: Reaction with Carbon Disulfide

This method provides a less hazardous alternative to the use of thiophosgene. The reaction proceeds through the formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate. A variety of reagents can be used for the decomposition step, with lead nitrate being a classical choice. The yield for the analogous m-(trifluoromethyl)phenyl isothiocyanate using this method is reported to be 50%.[1]

-

Formation of Dithiocarbamate Salt: To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as ethanol, carbon disulfide (1.5 eq) is added. The mixture is cooled in an ice bath, and a base such as aqueous ammonia or potassium carbonate is added with stirring. The reaction is typically stirred for several hours, during which the dithiocarbamate salt may precipitate.

-

Decomposition of the Salt: The dithiocarbamate salt is then treated with a solution of a desulfurizing agent, such as lead nitrate (1.0 eq), in water. This leads to the formation of the isothiocyanate and a metal sulfide precipitate.

-

Work-up and Isolation: The reaction mixture is then subjected to steam distillation. The isothiocyanate, being volatile with steam, is collected in the distillate. The collected product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt, and the solvent is removed under reduced pressure to afford the crude 4-(trifluoromethyl)phenyl isothiocyanate.

Caption: Workflow for the Carbon Disulfide Method.

Purification of 4-(Trifluoromethyl)phenyl Isothiocyanate

The crude product obtained from either synthetic route can be purified by column chromatography or recrystallization to achieve high purity.

Purification by Column Chromatography

Flash column chromatography is a highly effective method for purifying 4-(trifluoromethyl)phenyl isothiocyanate from reaction byproducts and unreacted starting materials.

-

Column Preparation: A glass column is packed with silica gel as the stationary phase using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, product-adsorbed silica is loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether in dichloromethane.[2] The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Isolation: The fractions containing the pure 4-(trifluoromethyl)phenyl isothiocyanate are combined, and the solvent is removed by rotary evaporation to yield the purified product.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Eluent System | Hexane/Ethyl Acetate or Petroleum Ether/Dichloromethane |

| Gradient | Start with a low polarity mixture and gradually increase the polarity |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Purification by Recrystallization

Recrystallization is a suitable method for purifying solid compounds like 4-(trifluoromethyl)phenyl isothiocyanate. The choice of solvent is crucial for successful recrystallization.

-

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic and fluorinated compounds, solvent mixtures such as heptane/ethyl acetate, methanol/water, or acetone/water can be effective.[3] A small-scale solubility test should be performed to determine the optimal solvent or solvent pair.

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise while heating the mixture to its boiling point until the solid completely dissolves.

-

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum to remove any residual solvent.

Caption: General Workflow for Recrystallization.

Summary of Quantitative Data

The following table summarizes the expected yield and purity for the synthesis and purification of 4-(Trifluoromethyl)phenyl isothiocyanate based on analogous reactions.

| Method | Reagents | Expected Yield | Purity | Reference |

| Synthesis | 4-(Trifluoromethyl)aniline, Carbon Disulfide, Lead Nitrate | ~50% (for m-isomer) | - | [1] |

| Purification | Vacuum Distillation | - | >99% (for a similar compound) | [4] |

Disclaimer: The provided experimental protocols are based on general procedures for the synthesis and purification of aryl isothiocyanates and may require optimization for the specific synthesis of 4-(Trifluoromethyl)phenyl isothiocyanate. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as thiophosgene and other reagents are toxic and hazardous.

References

Spectroscopic Analysis of 4-(Trifluoromethyl)phenyl isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)phenyl isothiocyanate, a key reagent in synthetic chemistry and drug discovery. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for 4-(Trifluoromethyl)phenyl isothiocyanate (CAS No: 1645-65-4; Molecular Formula: C₈H₄F₃NS; Molecular Weight: 203.18 g/mol ).[1] Please note that while specific experimental data is not uniformly available in public literature, the presented data is representative and based on the analysis of its structural features and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet | 2H | Aromatic H (ortho to -CF₃) |

| ~7.40 | Doublet | 2H | Aromatic H (ortho to -NCS) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | -N=C =S |

| ~133 | Aromatic C (para to -CF₃) |

| ~131 (quartet) | -C F₃ |

| ~127 | Aromatic CH (ortho to -CF₃) |

| ~126 | Aromatic CH (ortho to -NCS) |

| ~125 | Aromatic C (ipso to -CF₃) |

Solvent: CDCl₃

Table 3: FT-IR Spectroscopic Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 - 2200 | Strong, Broad | Asymmetric N=C=S stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch |

| ~1100 - 1200 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |

Sample Preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data (Representative)

| m/z | Relative Intensity (%) | Assignment |

| 203 | High | [M]⁺ (Molecular Ion) |

| 174 | Medium | [M - F]⁺ |

| 145 | High | [M - NCS]⁺ |

| 134 | Medium | [M - CF₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(Trifluoromethyl)phenyl isothiocyanate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz.

-

Proton decoupling is employed to simplify the spectrum.

-

A 45° pulse width and a relaxation delay of 2-5 seconds are commonly used. A significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 4-(Trifluoromethyl)phenyl isothiocyanate with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of 4-(Trifluoromethyl)phenyl isothiocyanate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

-

-

Gas Chromatography:

-

Use a non-polar capillary column (e.g., DB-5ms).

-

A typical temperature program would start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

-

Mass Spectrometry:

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 40-400 to detect the molecular ion and characteristic fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 4-(Trifluoromethyl)phenyl isothiocyanate.

Caption: Logical workflow for the spectroscopic characterization.

This guide serves as a foundational resource for researchers working with 4-(Trifluoromethyl)phenyl isothiocyanate, providing essential spectroscopic information and standardized methodologies to ensure accurate and reproducible results in a laboratory setting.

References

Solubility Profile of 4-(Trifluoromethyl)phenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)phenyl isothiocyanate in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for 4-(Trifluoromethyl)phenyl isothiocyanate, this document leverages available information on its physical properties and the solubility of analogous isothiocyanate compounds to provide a robust estimation of its solubility profile. Furthermore, standard experimental protocols for solubility determination are detailed to enable researchers to ascertain precise solubility values for their specific applications.

Core Concepts: Structure and Solubility Prediction

4-(Trifluoromethyl)phenyl isothiocyanate is an aromatic isothiocyanate with a molecular formula of C₈H₄F₃NS.[1][2] Its structure, featuring a trifluoromethyl-substituted phenyl ring and a reactive isothiocyanate group, dictates its solubility in various solvents. The trifluoromethyl group significantly increases the molecule's hydrophobicity, while the polar isothiocyanate group allows for interactions with more polar solvents. Generally, isothiocyanates exhibit good solubility in a range of common organic solvents.[3]

Physical Properties of 4-(Trifluoromethyl)phenyl isothiocyanate:

| Property | Value |

| Molecular Weight | 203.18 g/mol [1] |

| Melting Point | 39-43 °C[1] |

| Boiling Point | 81 °C at 11 mmHg[1] |

| Appearance | White to light yellow powder or lump[1][4] |

Quantitative Solubility Data

Estimated Solubility Based on Analogue Data (2-Phenylethyl isothiocyanate):

| Solvent | Solubility of 2-Phenylethyl isothiocyanate | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified |

| Ethanol | ~ 30 mg/mL | Not Specified |

| Heptane | Soluble | Not Specified |

| Water | 110 mg/L (experimental) | 20 |

Based on the structure of 4-(Trifluoromethyl)phenyl isothiocyanate, it is anticipated to have good solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as ethanol and methanol. Its solubility is expected to be moderate in less polar solvents like dichloromethane, chloroform, and ethyl acetate, and lower in nonpolar solvents like hexane. Due to the hydrophobic trifluoromethyl group, its aqueous solubility is expected to be low.

Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method

A standard and widely accepted method for determining the equilibrium solubility of a compound is the saturation shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[3]

Objective: To determine the equilibrium solubility of 4-(Trifluoromethyl)phenyl isothiocyanate in a selected solvent at a specified temperature.

Materials:

-

4-(Trifluoromethyl)phenyl isothiocyanate

-

Selected laboratory solvent (e.g., water, ethanol, DMSO)

-

Glass vials with tight-sealing caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe and syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(Trifluoromethyl)phenyl isothiocyanate to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.[3]

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[3]

-

-

Sample Clarification:

-

After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of undissolved solid.

-

For more complete separation, the vial may be centrifuged.[3]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended solid particles.[3]

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of 4-(Trifluoromethyl)phenyl isothiocyanate.

-

The solubility is then calculated based on the measured concentration and the dilution factor.[3]

-

Workflow and Synthesis

4-(Trifluoromethyl)phenyl isothiocyanate is a versatile reagent used in the synthesis of various biologically active compounds, including potential anticancer agents and herbicides.[2] A common synthetic route to isothiocyanates involves the reaction of the corresponding aniline with a thiocarbonylating agent.

Below is a generalized workflow for the synthesis of an isothiocyanate, which can be adapted for 4-(Trifluoromethyl)phenyl isothiocyanate.

Caption: Continuous flow synthesis of a trifluoromethyl-substituted phenyl isothiocyanate derivative.

This technical guide provides a foundational understanding of the solubility of 4-(Trifluoromethyl)phenyl isothiocyanate. For precise quantitative data, it is recommended to perform the detailed experimental protocol. The provided information on its synthesis and physical properties will aid researchers in its effective use in various scientific and drug development applications.

References

In-Depth Technical Guide: Mechanism of Action of 4-(Trifluoromethyl)phenyl Isothiocyanate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) is an aromatic isothiocyanate currently under investigation for its potential therapeutic applications, particularly in oncology. While extensive research is available on the biological activities of isothiocyanates (ITCs) as a class, specific experimental data on TFMP-ITC is emerging. This technical guide synthesizes the current understanding of TFMP-ITC's mechanism of action, drawing from computational studies and analogous data from structurally related ITCs. The primary proposed mechanisms include the induction of apoptosis and the inhibition of key oncogenic signaling pathways, notably the STAT3 pathway. This document provides a theoretical framework for its action, detailed protocols for relevant experimental validation, and visualizations of the implicated cellular pathways.

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are well-documented for their chemopreventive and therapeutic properties. The isothiocyanate functional group (-N=C=S) is highly reactive and can form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular processes. 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) is a synthetic ITC that has garnered interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability and cellular uptake. This guide explores the putative mechanisms by which TFMP-ITC exerts its biological effects, with a focus on its potential as an anticancer agent.

Proposed Mechanism of Action

The mechanism of action of TFMP-ITC is believed to be multifactorial, consistent with other ITCs. The primary modes of action are hypothesized to be the induction of programmed cell death (apoptosis) in cancer cells and the interference with critical cell signaling pathways that promote tumor growth and survival.

Induction of Apoptosis

ITCs are known to induce apoptosis in various cancer cell lines. This process is crucial for eliminating malignant cells. The proposed apoptotic pathway initiated by TFMP-ITC involves the activation of intrinsic and extrinsic signaling cascades, characterized by the activation of caspases and changes in mitochondrial membrane potential.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in cell proliferation, survival, and angiogenesis. The inhibition of the STAT3 signaling pathway is a key therapeutic strategy. Like other ITCs, TFMP-ITC is predicted to inhibit the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of its target genes.

Quantitative Data

While specific experimental quantitative data for 4-(Trifluoromethyl)phenyl isothiocyanate is not extensively available in the public domain, a computational study has provided valuable insights into its potential anticancer activity. The study performed molecular docking to predict the binding affinity of TFMP-ITC to key proteins implicated in breast cancer.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) | Estrogen Receptor alpha (ERα) | -5.7 | [1] |

| 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) | Progesterone Receptor (PR) | -5.4 | [1] |

| 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) | HER2 | -5.9 | [1] |

| 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) | mTOR | -6.0 | [1] |

| 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) | VEGFR2 | -6.1 | [1] |

Table 1: Predicted Binding Affinities of 4-(Trifluoromethyl)phenyl isothiocyanate to Breast Cancer-Related Proteins. This table summarizes the computationally predicted binding affinities of TFMP-ITC to several key proteins involved in the pathogenesis of breast cancer.

Signaling Pathways and Experimental Workflows

Proposed STAT3 Signaling Pathway Inhibition by TFMP-ITC

The following diagram illustrates the proposed mechanism of STAT3 signaling inhibition by TFMP-ITC.

Figure 1: Proposed Inhibition of the JAK/STAT3 Signaling Pathway by 4-(Trifluoromethyl)phenyl isothiocyanate. This diagram illustrates how TFMP-ITC may inhibit the phosphorylation of STAT3 by Janus kinases (JAKs), preventing its activation, dimerization, and translocation to the nucleus, thereby blocking the transcription of target genes involved in cancer cell proliferation and survival.

Experimental Workflow for Assessing Anticancer Activity

The following workflow outlines the key experiments to validate the proposed anticancer mechanism of action of TFMP-ITC.

Figure 2: Experimental Workflow for Investigating the Anticancer Mechanism of 4-(Trifluoromethyl)phenyl isothiocyanate. This flowchart outlines the key experimental steps, starting from cell treatment to specific assays for viability, apoptosis, and protein expression, culminating in data analysis to elucidate the mechanism of action.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in the workflow. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of TFMP-ITC (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with TFMP-ITC at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect changes in the phosphorylation status of STAT3.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Treat cells with TFMP-ITC for the desired time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

Conclusion

4-(Trifluoromethyl)phenyl isothiocyanate holds promise as a potential therapeutic agent, particularly in the context of cancer. Its mechanism of action is likely multifaceted, involving the induction of apoptosis and the inhibition of key oncogenic signaling pathways such as the STAT3 pathway. The computational data presented provides a strong rationale for its anticancer potential. The experimental protocols detailed in this guide offer a comprehensive framework for the validation of these proposed mechanisms and the quantitative evaluation of TFMP-ITC's biological activity. Further experimental studies are crucial to fully elucidate the therapeutic potential of this compound and to pave the way for its potential clinical development.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenyl isothiocyanate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) is a versatile chemical intermediate of significant interest in pharmaceutical and materials science research. Its unique trifluoromethyl and isothiocyanate functional groups impart desirable properties, including enhanced biological activity, metabolic stability, and reactivity for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of 4-(Trifluoromethyl)phenyl isothiocyanate, with a focus on providing practical information for researchers in drug discovery and materials science.

Discovery and History

While a singular definitive report of the "discovery" of 4-(Trifluoromethyl)phenyl isothiocyanate is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methods for aryl isothiocyanates. The early 20th century saw significant advancements in the synthesis of this class of compounds. A foundational method for preparing aryl isothiocyanates was established in the 1920s, providing a general pathway that could be applied to a variety of substituted anilines.

The synthesis of isothiocyanates from primary amines has been a focus of chemical research for nearly a century. One of the most common historical methods involves the formation of a dithiocarbamate salt, which is then treated with a desulfurizing agent. This general approach laid the groundwork for the eventual synthesis of more complex and functionalized isothiocyanates like the trifluoromethyl derivative.

The timeline below illustrates the key stages in the development of synthetic routes leading to compounds such as 4-(Trifluoromethyl)phenyl isothiocyanate.

Caption: A timeline of the major developments in the synthesis of aryl isothiocyanates.

Synthesis of 4-(Trifluoromethyl)phenyl isothiocyanate

The most common and reliable method for the synthesis of 4-(Trifluoromethyl)phenyl isothiocyanate involves the reaction of 4-(Trifluoromethyl)aniline with a thiocarbonylating agent. While historical methods often employed the highly toxic thiophosgene, modern approaches utilize safer and more efficient reagents. A general and widely used one-pot protocol involves the in-situ generation of a dithiocarbamate salt from the corresponding amine and carbon disulfide, followed by desulfurization.

The overall synthetic pathway is illustrated below:

Caption: General synthesis pathway for 4-(Trifluoromethyl)phenyl isothiocyanate.

Detailed Experimental Protocol

This protocol is adapted from a general and facile one-pot process for the preparation of aryl isothiocyanates under aqueous conditions.[1]

Materials:

-

4-(Trifluoromethyl)aniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask, a mixture of 4-(Trifluoromethyl)aniline (1.0 eq) and potassium carbonate (2.0 eq) in water is prepared.

-

Carbon disulfide (1.2 eq) is added dropwise to the stirred mixture at room temperature over a period of 2.5 hours.

-

The reaction mixture is stirred for an additional 2 hours after the completion of the addition.

-

-

Desulfurization:

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of cyanuric chloride (0.5 eq) in dichloromethane is added dropwise to the reaction mixture over 4 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the mixture is stirred for another hour to ensure complete conversion.

-

-

Work-up and Purification:

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-(Trifluoromethyl)phenyl isothiocyanate as a white solid.

-

Expected Yield: 89%[1]

Physicochemical and Spectroscopic Data

4-(Trifluoromethyl)phenyl isothiocyanate is a white to light yellow solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1645-65-4 | [1] |

| Molecular Formula | C₈H₄F₃NS | [1] |

| Molecular Weight | 203.18 g/mol | [1] |

| Melting Point | 40-43 °C | [1] |

| Boiling Point | 81 °C @ 11 mmHg | |

| Appearance | White to light yellow solid | [1] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.31–7.34 (m, 2H), 7.62–7.63 (m, 2H) | [1] |

| ¹³C NMR (CDCl₃) | Data not explicitly found for the para isomer in the search results. | |

| IR (KBr) | 2091 cm⁻¹ (-NCS stretch) | [1] |

| Mass Spec (GC-EIMS) | m/z: 203 [M⁺, 100%] | [1] |

Applications

The unique electronic properties conferred by the trifluoromethyl group and the reactivity of the isothiocyanate moiety make 4-(Trifluoromethyl)phenyl isothiocyanate a valuable building block in several areas of research and development.

Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The isothiocyanate group serves as a versatile handle for the synthesis of a wide range of biologically active compounds, particularly thioureas.

-

Anticancer Agents: Derivatives of 4-(Trifluoromethyl)phenyl isothiocyanate have been investigated for their potential as anticancer agents. For example, thiourea derivatives have shown promise in inhibiting key enzymes involved in tumor growth.

-

Enzyme Inhibitors: The electrophilic nature of the isothiocyanate group allows for covalent modification of nucleophilic residues in enzyme active sites, making it a useful pharmacophore for designing enzyme inhibitors.

While specific IC50 values for direct derivatives of 4-(Trifluoromethyl)phenyl isothiocyanate were not prominently available in the search results, the broader class of trifluoromethyl-containing compounds has shown significant activity in various therapeutic areas. For instance, isoxazole derivatives bearing a trifluoromethyl group have exhibited anti-cancer activity against human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.[2]

Materials Science

In materials science, 4-(Trifluoromethyl)phenyl isothiocyanate is used to modify the properties of polymers and other materials.

-

Polymer Functionalization: The isothiocyanate group can react with hydroxyl or amine groups on polymer backbones to introduce the trifluoromethylphenyl moiety. This can alter the surface properties of the polymer, such as hydrophobicity and biocompatibility.

-

Electrolyte Additives: It has been explored as a functional additive in electrolytes for lithium-ion batteries. It can form a stable cathode-electrolyte interphase (CEI), which helps to suppress parasitic reactions and improve the cycling performance of high-nickel cathode materials.

Agrochemicals

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity and stability. 4-(Trifluoromethyl)phenyl isothiocyanate can serve as a key intermediate in the synthesis of novel herbicides and pesticides.

Safety Information

4-(Trifluoromethyl)phenyl isothiocyanate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

4-(Trifluoromethyl)phenyl isothiocyanate is a valuable and versatile chemical intermediate with a growing number of applications in drug discovery, materials science, and agrochemicals. Its synthesis is well-established, and its unique combination of functional groups provides a powerful tool for the development of new molecules with tailored properties. As research in these fields continues to advance, the importance of this compound as a key building block is likely to increase.

References

4-(Trifluoromethyl)phenyl isothiocyanate CAS number 1645-65-4 properties

An In-depth Technical Guide to 4-(Trifluoromethyl)phenyl isothiocyanate (CAS: 1645-65-4)

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenyl isothiocyanate, a versatile reagent in organic synthesis and materials science. This document outlines its fundamental physicochemical properties, critical safety information, and significant applications, supported by experimental methodologies.

Core Properties

4-(Trifluoromethyl)phenyl isothiocyanate, also known as α,α,α-Trifluoro-p-tolyl isothiocyanate, is a solid organic compound.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)phenyl isothiocyanate

| Property | Value | Source |

| CAS Number | 1645-65-4 | [1][2][3] |

| Molecular Formula | C₈H₄F₃NS | [1] |

| Linear Formula | CF₃C₆H₄NCS | |

| Molecular Weight | 203.18 g/mol | [1][3] |

| Appearance | White to pale yellow crystal-powder | [1] |

| Melting Point | 39-43 °C | [2] |

| Boiling Point | 81 °C at 11 mmHg116-118 °C at 20 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | No data available for water solubility. Soluble in other organic solvents. | [1] |

| Purity | >98.0% (GC) or 97% | [1] |

Safety and Handling

4-(Trifluoromethyl)phenyl isothiocyanate is classified as a hazardous substance and requires careful handling in a laboratory setting. Below is a summary of its hazard classifications and recommended safety precautions.

Table 2: Safety Information for 4-(Trifluoromethyl)phenyl isothiocyanate

| Category | Information | Source |

| Signal Word | Danger | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |

| Additional Hazards | Toxic if swallowed or inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Lachrymator. | [1][5] |

| Precautionary Statements | P260, P261, P264, P270, P271, P280, P284 | [5] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, protective gloves, type P3 (EN 143) respirator cartridges or N95 dust mask. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [5] |

Applications in Research and Development

4-(Trifluoromethyl)phenyl isothiocyanate serves as a crucial building block in the synthesis of various functional molecules and materials.

-

Synthesis of Chemosensors: It is utilized in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors.[2][6] These sensors are designed for the detection of specific analytes.

-

Anion Recognition: The compound is a precursor for creating amidourea-based and 1,8-naphthalimide-based colorimetric and fluorescent sensors for anions.[6]

-

Drug Development: Isothiocyanates, in general, are valuable in medicinal chemistry for synthesizing compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The trifluoromethyl group can enhance properties like metabolic stability and lipophilicity.

-

Materials Science: It has been investigated as a bifunctional additive in electrolytes for high-nickel lithium batteries to improve high-temperature performance by stabilizing the cathode-electrolyte interphase (CEI).[9]

-

Derivatization Reagent: Isothiocyanates are used as derivatization reagents for amines, which is a common technique in analytical chemistry for chromatography.[10]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following section provides an example of an experimental protocol for one of its applications.

Protocol: Preparation of an Electrolyte Additive for Lithium-Ion Batteries [9]

This protocol describes the use of 4-(Trifluoromethyl)phenyl isothiocyanate (FIC) as an additive to enhance the performance of lithium-high nickel batteries.

-

Baseline Electrolyte Preparation: A baseline electrolyte is prepared consisting of a 1:2 volume ratio of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) with 1.0 M lithium hexafluorophosphate (LiPF₆).

-

Additive Incorporation: 4-(Trifluoromethyl)phenyl isothiocyanate is added to the baseline electrolyte at concentrations of 0.5, 1.0, and 2.0 wt%.

-

Electrochemical Cell Assembly: Coin-type cells are assembled in an argon-filled glovebox using the prepared electrolytes, a nickel-rich NCM cathode, a lithium metal anode, and a separator.

-

Performance Testing: The assembled cells undergo electrochemical testing, including charge-discharge cycling at various temperatures and rates, to evaluate the effect of the FIC additive on cycling stability and rate capability.

-

Interphase Analysis: Post-cycling analysis of the cathode surface is performed using techniques like X-ray photoelectron spectroscopy (XPS) to characterize the composition of the cathode-electrolyte interphase (CEI) formed due to the additive.

Visualized Workflows and Pathways

To better illustrate the utility of 4-(Trifluoromethyl)phenyl isothiocyanate, the following diagrams represent a general synthetic application and its role in battery chemistry.

Caption: General synthesis of thiourea derivatives.

Caption: Role as a battery electrolyte additive.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 1645-65-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. p-Trifluoromethylphenylisothiocyanate | CAS#:1645-65-4 | Chemsrc [chemsrc.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 4-(三氟甲基)异氰酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Theoretical Studies on 4-(Trifluoromethyl)phenyl Isothiocyanate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 4-(Trifluoromethyl)phenyl isothiocyanate (4-TFMPIC). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key processes.

Molecular Structure and Properties

4-(Trifluoromethyl)phenyl isothiocyanate (CAS Number: 1645-65-4) is a versatile organic compound with the molecular formula C₈H₄F₃NS and a molecular weight of 203.18 g/mol .[1][2] Its structure, featuring a trifluoromethyl group and an isothiocyanate group on a phenyl ring, imparts unique electronic and reactive properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Selected Calculated Bond Lengths for 3-(Trifluoromethyl)phenyl Isothiocyanate [3]

| Bond | Bond Length (Å) (B3LYP/6-311++G(d,p)) | Bond Length (Å) (B3LYP/6-311++G(2d,2p)) |

| C-S | 1.583 | 1.583 |

| N=C | 1.217 | 1.217 |

| C-N | 1.391 | 1.391 |

| C-CF₃ | 1.495 | 1.495 |

| C-H (aromatic) | 1.083 - 1.085 | 1.083 - 1.085 |

| C-C (aromatic) | 1.388 - 1.401 | 1.388 - 1.401 |

| C-F | 1.339 - 1.340 | 1.339 - 1.340 |

Table 2: Selected Calculated Bond Angles for 3-(Trifluoromethyl)phenyl Isothiocyanate [3]

| Angle | Bond Angle (°) (B3LYP/6-311++G(d,p)) | Bond Angle (°) (B3LYP/6-311++G(2d,2p)) |

| N=C=S | 176.4 | 176.4 |

| C-N=C | 143.2 | 143.2 |

| C-C-N | 120.3 | 120.3 |

| C-C-C (aromatic) | 118.6 - 121.5 | 118.6 - 121.5 |

| C-C-H (aromatic) | 119.5 - 120.8 | 119.5 - 120.8 |

| F-C-F | 106.9 - 107.0 | 106.9 - 107.0 |

Spectroscopic Properties

Computational studies have been employed to predict and interpret the vibrational and electronic spectra of 4-TFMPIC.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational frequencies of isothiocyanate derivatives have been analyzed using DFT calculations, with the results showing good correlation with experimental FT-IR and FT-Raman spectra.[3][4] The characteristic vibrational modes include the asymmetric and symmetric stretching of the NCS group, as well as vibrations associated with the trifluoromethyl and phenyl groups. For 3-(Trifluoromethyl)phenyl isothiocyanate, the asymmetric NCS stretching vibration is observed around 2100 cm⁻¹ in the FT-IR spectrum, which is in good agreement with the scaled theoretically predicted values.[3] The symmetric NCS stretching is observed around 965 cm⁻¹.[3]

Table 3: Selected Calculated Vibrational Frequencies and Assignments for 3-(Trifluoromethyl)phenyl Isothiocyanate [3]

| Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Wavenumber (cm⁻¹) (B3LYP/6-311++G(2d,2p)) | Assignment (Potential Energy Distribution, %) |

| 2104 | 2101 | NCS asymmetric stretching (98%) |

| 1612 | 1612 | C-C stretching (aromatic) |

| 1495 | 1495 | C-C stretching (aromatic) |

| 1331 | 1331 | C-H in-plane bending |

| 1172 | 1172 | C-F stretching |

| 965 | 965 | NCS symmetric stretching (85%) |

| 795 | 795 | C-H out-of-plane bending |

Electronic Spectroscopy (UV-Vis)

The electronic properties of 4-TFMPIC have been investigated through UV-Vis spectroscopy and theoretical calculations. The UV spectra show significant electronic transitions, including n → π* and π → π* transitions, indicating the molecule's optical activity.[4] These properties suggest potential applications in photonics and optoelectronics.[4]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests greater chemical reactivity.[4]

Table 4: Calculated Electronic Properties of 4-TFMPIC [4]

| Parameter | Value |

| HOMO Energy | Not specified in abstract |

| LUMO Energy | Not specified in abstract |

| Energy Gap (LUMO-HOMO) | Not specified in abstract for 4-TFMPIC (2.12 eV for 4-Trifluoromethyl Phenyl Thiourea) |

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and identify reactive sites within a molecule.[4] These maps provide a detailed understanding of the regions susceptible to electrophilic and nucleophilic attack.

Reactivity and Potential Applications

Nonlinear Optical (NLO) Properties

Computational assessments of 4-TFMPIC have indicated strong nonlinear optical (NLO) properties.[4] Specifically, its hyperpolarizability (β) value is reported to be 7.95 times higher than that of urea, a standard NLO material.[4] This suggests potential applications in optical devices such as sensors and switches.[4]

Anticancer Potential

Molecular docking studies have been performed to evaluate the anticancer potential of 4-TFMPIC. These studies revealed a notable binding efficacy with a binding affinity of -5.7 kcal/mol against certain cancer-related protein targets.[4] The compound also displayed low excretion rates, suggesting prolonged retention in the body, which could enhance its therapeutic potential.[4] Furthermore, its role as a substrate for the enzyme CYP1A2 suggests improved bioavailability by reducing metabolic degradation.[4]

Application in Lithium-ion Batteries

4-TFMPIC has been investigated as a bifunctional additive for high-temperature performance of lithium-high nickel batteries.[5] It aids in the formation of a stable cathode-electrolyte interphase (CEI), which suppresses parasitic reactions at the electrode interface.[5]

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phenyl Isothiocyanate

The following is a general procedure for the synthesis of aryl isothiocyanates from the corresponding aniline, which can be adapted for 4-(Trifluoromethyl)phenyl isothiocyanate.

Materials:

-

4-(Trifluoromethyl)aniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Water

-

Triphosgene or thiophosgene (use with extreme caution in a well-ventilated fume hood)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask, dissolve 4-(Trifluoromethyl)aniline (1.0 equiv.) in an appropriate solvent such as dichloromethane.

-

Add a base, such as potassium carbonate (2.0 equiv.), and water.

-

Cool the mixture in an ice bath and add carbon disulfide (2.5 equiv.) dropwise with vigorous stirring.

-

Allow the reaction to stir for several hours at room temperature to form the dithiocarbamate salt.

-

-

Conversion to Isothiocyanate:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene or thiophosgene (1.2 equiv.) in dichloromethane to the vigorously stirred biphasic mixture. Caution: Triphosgene and thiophosgene are highly toxic and corrosive.

-

Continue stirring for 1-2 hours at room temperature.

-

-

Work-up and Purification:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 4-(Trifluoromethyl)phenyl isothiocyanate.

-

FT-IR Spectroscopy

Sample Preparation (Solid Sample):

-

Ensure the sample of 4-TFMPIC is dry.

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

For KBr pellet method, grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Place the sample in the instrument's sample compartment.

-

Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of 4-TFMPIC of a known concentration in a spectroscopic grade solvent (e.g., methanol or ethanol).

-

From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (typically in the micromolar range).

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the prepared solution of 4-TFMPIC.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

NMR Spectroscopy

Sample Preparation (in CDCl₃):

-

Weigh approximately 5-10 mg of 4-TFMPIC into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).

-

Gently agitate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard procedures.

Visualizations

The following diagrams illustrate key workflows and relationships related to the study of 4-(Trifluoromethyl)phenyl isothiocyanate.

Caption: Workflow for a typical molecular docking study.

Caption: Proposed mechanism of 4-TFMPIC as a battery additive.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 4-(Trifluoromethyl)phenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC). It includes the chemical principles, step-by-step experimental procedures, and potential applications for this specialized labeling reagent.

Introduction

Protein labeling is a fundamental technique in biological research and drug development.[1] 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) is a reagent used for the covalent modification of proteins. The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH2) on the protein, such as the N-terminal α-amino group and the ε-amino group of lysine residues, to form a stable thiourea bond.[1][2][3] This reaction is most efficient under alkaline conditions (pH 8-9) where the amine groups are deprotonated and thus more nucleophilic.[4][5]

The trifluoromethyl group (CF3) on the phenyl ring provides a unique tag for ¹⁹F NMR spectroscopy, a powerful tool for studying protein conformation and ligand binding. Additionally, the hydrophobic nature of the TFMP group can be utilized in studies of protein-protein and protein-membrane interactions.

Key Features of TFMP-ITC Labeling:

-

Stable Linkage: Forms a robust covalent thiourea bond.[1]

-

Site-Specific Potential: Primarily targets accessible lysine residues and the N-terminus.

-

Unique Probe: The trifluoromethyl group serves as a ¹⁹F NMR probe.

-

Hydrophobic Tag: Can be used to investigate hydrophobic interactions.

Experimental Protocols

This section details the procedures for preparing the protein and reagent, the labeling reaction, and the purification of the labeled conjugate.

1. Protein Preparation

The purity of the protein is crucial for a successful labeling reaction. The protein solution must be free of any amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., sodium azide), as these will compete with the protein for reaction with the isothiocyanate.[2][3][6]

-

Materials:

-

Procedure:

-

If the protein solution contains interfering substances, perform a buffer exchange into PBS, pH 7.4, by dialysis or using a desalting column.[2][3]

-

Further dialyze the protein solution against the Coupling Buffer (0.1 M sodium carbonate-bicarbonate, pH 9.0) overnight at 4°C.[2][6]

-

After dialysis, determine the protein concentration. A concentration of at least 2 mg/mL is recommended.[2][3][7]

-

2. Preparation of TFMP-ITC Stock Solution

TFMP-ITC is moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use.

-

Materials:

-

4-(Trifluoromethyl)phenyl isothiocyanate (MW: 203.18 g/mol )[8]

-

Anhydrous dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

Allow the vial of TFMP-ITC to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of TFMP-ITC in anhydrous DMSO. This corresponds to approximately 49.2 mM.

-

3. Protein Labeling Procedure

The molar ratio of TFMP-ITC to protein is a critical parameter that determines the degree of labeling. A 10- to 20-fold molar excess of the isothiocyanate reagent over the protein is a good starting point.[1]

-

Procedure:

-

While gently stirring the protein solution, slowly add the calculated volume of the TFMP-ITC stock solution.[2]

-

Protect the reaction mixture from light by wrapping the container in aluminum foil.[3][6]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[1]

-

To quench the reaction, add an amine-containing buffer such as Tris to a final concentration of 50 mM and incubate for an additional 1-2 hours.

-

4. Purification of the Labeled Protein

It is essential to remove unreacted TFMP-ITC and any byproducts from the labeled protein. Size-exclusion chromatography is the most common method.

-

Materials:

-

Desalting column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS, pH 7.4)

-

-

Procedure:

-

Equilibrate the desalting column with the desired storage buffer.

-

Elute the protein with the storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted TFMP-ITC molecules will be retained and elute later.[2][3]

-

Collect the fractions containing the protein. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

-

Pool the protein-containing fractions.

-

Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Data Presentation

Table 1: Reagent Calculation for Protein Labeling

| Parameter | Symbol | Value/Formula | Example Calculation |

| Protein Molecular Weight | MW_prot | (User Defined) | 50,000 g/mol |

| Protein Concentration | C_prot | (User Defined) | 2 mg/mL |

| Protein Volume | V_prot | (User Defined) | 1 mL |

| Moles of Protein | n_prot | (C_prot * V_prot) / MW_prot | 4.0 x 10⁻⁸ mol |

| TFMP-ITC Molecular Weight | MW_itc | 203.18 g/mol | 203.18 g/mol |

| Molar Excess of TFMP-ITC | M_excess | 10-20 | 15 |

| Moles of TFMP-ITC | n_itc | n_prot * M_excess | 6.0 x 10⁻⁷ mol |

| TFMP-ITC Stock Conc. | C_itc_stock | 10 mg/mL (49.2 mM) | 10 mg/mL |